![molecular formula C24H31N5O2S B2660147 N-Cyclopropyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1189961-08-7](/img/structure/B2660147.png)

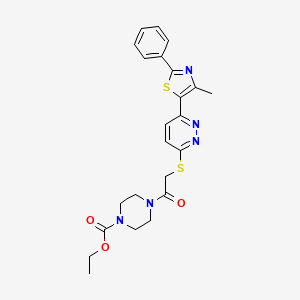

N-Cyclopropyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

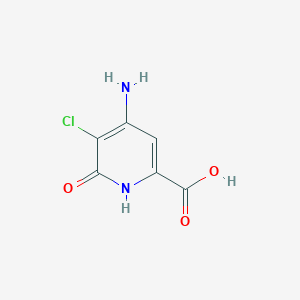

“N-Cyclopropyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide” is a complex organic compound. It contains several functional groups and structural motifs, including a cyclopropyl group, a pyrimidine ring, a piperidine ring, and an amide group .

Molecular Structure Analysis

The molecule contains several cyclic structures, including a cyclopropyl group, a pyrimidine ring, and a piperidine ring. These rings can have significant effects on the molecule’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would all play a role .Wissenschaftliche Forschungsanwendungen

Insect Growth Regulation and Pest Control

N-Cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide: (also known as cyromazine ) serves as an insect growth regulator (IGR). It is commonly used as an insecticide to control pests. Cyromazine interferes with the development of insect larvae by disrupting their molting process. By targeting specific stages of insect growth, it effectively manages pest populations in agriculture and veterinary applications .

Boron Reagents in Suzuki–Miyaura Coupling

Cyromazine contains a boron atom, which makes it relevant in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for carbon–carbon bond formation. Boron reagents play a crucial role in this process. They undergo transmetalation with palladium, enabling the coupling of diverse organic fragments. Researchers have evaluated various boron reagents, including those related to cyromazine, for SM coupling. Understanding their mechanisms and optimizing conditions enhances the versatility of this synthetic tool .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2S/c1-15-10-16(2)23(17(3)11-15)28-21(30)13-32-22-12-20(25-14-26-22)29-8-6-18(7-9-29)24(31)27-19-4-5-19/h10-12,14,18-19H,4-9,13H2,1-3H3,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKHUVIRWRVHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2660068.png)

![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)

![1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B2660077.png)

![3-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B2660080.png)

![5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2660086.png)

![3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2660087.png)